1-(Azepan-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride
Description
1-(Azepan-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Properties
IUPAC Name |
1-(azepan-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.ClH/c1-15(2)18-9-8-16(3)12-19(18)22-14-17(21)13-20-10-6-4-5-7-11-20;/h8-9,12,15,17,21H,4-7,10-11,13-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYAITKVSUBQCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCCCCC2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride typically involves the following steps:
Formation of the Phenoxypropanol Backbone: This can be achieved by reacting 5-methyl-2-propan-2-ylphenol with epichlorohydrin under basic conditions to form the phenoxypropanol intermediate.
Introduction of the Azepane Group: The intermediate is then reacted with azepane (hexamethyleneimine) under nucleophilic substitution conditions to introduce the azepane group.
Hydrochloride Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The azepane or phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could yield an alcohol or amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and pathways.
Medicine: Potential therapeutic agent for treating various conditions.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride would depend on its specific biological target. Generally, it may interact with receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A well-known beta-blocker with a similar phenoxypropanolamine structure.
Metoprolol: Another beta-blocker with a similar backbone but different substituents.
Uniqueness
1-(Azepan-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride is unique due to the presence of the azepane group, which may confer distinct pharmacological properties compared to other phenoxypropanolamines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
